![molecular formula C6H5N3O B043678 Oxazolo[4,5-c]pyridin-2-amine CAS No. 114498-55-4](/img/structure/B43678.png)

Oxazolo[4,5-c]pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

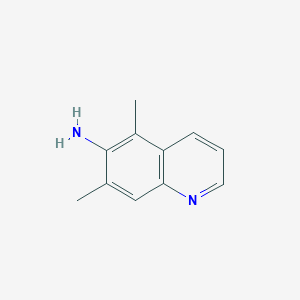

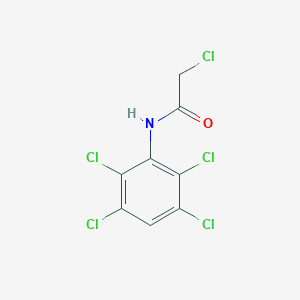

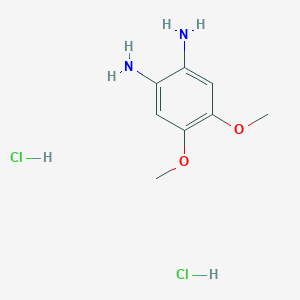

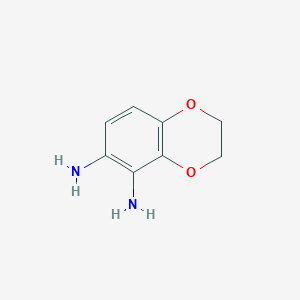

The synthesis of oxazolo[4,5-c]pyridin-2-amine derivatives involves various methodologies, including oxidative cyclization and intramolecular coupling reactions. For example, oxidative cyclization of pyridinyl guanidine derivatives using reagents like N-chlorosuccinimide in the presence of potassium carbonate yields triazolo[1,5-a]pyridin-2-amines, demonstrating a method to synthesize oxazolo[4,5-c]pyridin-2-amine structures (Ishimoto et al., 2015). Furthermore, reactions involving amines and certain reagents can lead to the formation of thioureas and 2-aminooxazolo[4,5-b]pyridines, indicating the versatility of methods available for constructing the oxazolo[4,5-c]pyridin-2-amine scaffold (Davidkov et al., 1981; Davidkov et al., 1987).

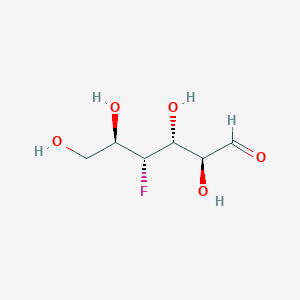

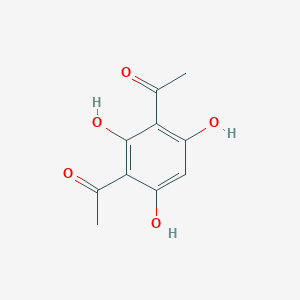

Molecular Structure Analysis

The molecular structure of oxazolo[4,5-c]pyridin-2-amine derivatives often involves complex cyclic systems where the oxazole ring is fused to a pyridine moiety. The crystal structure of related compounds, such as triazolo[1,5-a][1,3,5]triazin-5-amines, shows monoclinic symmetry, providing insights into the spatial arrangement and potential reactivity of oxazolo[4,5-c]pyridin-2-amines (Dolzhenko et al., 2011).

Wissenschaftliche Forschungsanwendungen

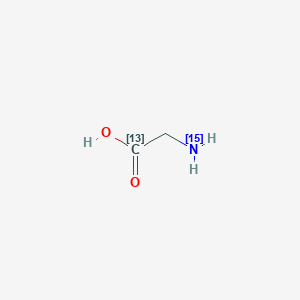

Synthetic Approaches and Biological Significance

Oxazolone, a related compound, serves as a crucial heterocyclic moiety in synthetic chemistry, demonstrating a wide array of pharmacological activities. It has been synthesized through various routes and is classified into saturated and unsaturated types. Its biological significance spans antimicrobial, anti-inflammatory, anticancer, anti-HIV, and anti-diabetic activities, among others (Kushwaha & Kushwaha, 2021).

Central Nervous System (CNS) Acting Drugs

Heterocycles with nitrogen, such as oxazoles, play a significant role in the synthesis of compounds with CNS activity. These compounds are part of a larger class that can influence CNS disorders ranging from depression to convulsion (Saganuwan, 2017).

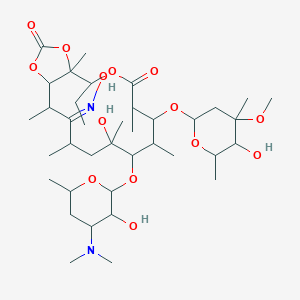

Heterocyclic N-Oxide Molecules in Drug Applications

The versatility of heterocyclic N-oxide molecules, including derivatives from pyridine, showcases their importance in organic synthesis, catalysis, and medicinal applications. Such compounds have been utilized for their anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).

Oxazole Scaffold in Therapeutic Agents

Oxazoles, due to their structural features, have found their way into the development of therapeutic agents displaying a broad spectrum of pharmacological profiles. Their flexibility as ligands for various molecular targets makes them attractive scaffolds for creating effective therapeutic agents (Kaur et al., 2018).

Asymmetric Catalysis

Compounds containing oxazoline rings are key in asymmetric catalysis, providing a pathway for the synthesis of various chiral molecules. The success in utilizing these compounds highlights their critical role in advancing synthetic organic chemistry and drug development (Hargaden & Guiry, 2009).

Eigenschaften

IUPAC Name |

[1,3]oxazolo[4,5-c]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c7-6-9-4-3-8-2-1-5(4)10-6/h1-3H,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHYVYMTPVSYDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1OC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558056 |

Source

|

| Record name | [1,3]Oxazolo[4,5-c]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazolo[4,5-c]pyridin-2-amine | |

CAS RN |

114498-55-4 |

Source

|

| Record name | [1,3]Oxazolo[4,5-c]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.